molecular formula C20H15NO5S B159825 N-1-Sulfooxy-2-benzoylaminofluorene CAS No. 131657-39-1

N-1-Sulfooxy-2-benzoylaminofluorene

Cat. No. B159825
CAS RN: 131657-39-1
M. Wt: 381.4 g/mol
InChI Key: GMTIUVWLLAZWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-Sulfooxy-2-benzoylaminofluorene, commonly known as SBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. SBF is a derivative of benzoylaminofluorene and is synthesized through a specific chemical process.

Mechanism of Action

The mechanism of action of SBF involves the sulfonation of tyrosine residues in proteins and DNA. SBF reacts with the hydroxyl group of tyrosine residues, resulting in the formation of a sulfonate group. This modification can alter the structure and function of proteins and DNA, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
SBF has been shown to have various biochemical and physiological effects. The sulfonation of tyrosine residues in proteins can alter protein structure and function, leading to changes in enzymatic activity, protein-protein interactions, and cellular signaling pathways. The sulfonation of DNA can also affect DNA-protein interactions, leading to changes in gene expression and DNA replication.

Advantages and Limitations for Lab Experiments

One of the advantages of using SBF in lab experiments is its selectivity towards tyrosine residues. This property allows for the specific modification of proteins and DNA, without affecting other amino acids or nucleotides. Another advantage is its ease of synthesis and purification, making it readily available for research studies. However, one of the limitations of using SBF is its potential toxicity towards cells and tissues. SBF can cause cellular damage and induce oxidative stress, leading to cell death.

Future Directions

For the research of SBF include the development of new methods for selective sulfonation, exploration of physiological and pathological implications, and the development of new fluorescent probes and labeling techniques.

Synthesis Methods

SBF is synthesized through a chemical process that involves the reaction of benzoylaminofluorene with sodium bisulfite. The reaction results in the formation of SBF, which is then purified using various techniques such as column chromatography and recrystallization. The synthesis method of SBF is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

SBF has been extensively used in biochemical research due to its ability to modify proteins and nucleic acids. SBF is a sulfonating agent that can selectively sulfonate tyrosine residues in proteins and DNA. This property of SBF has been utilized in various research studies, including the modification of protein structure, protein-protein interactions, and DNA-protein interactions. SBF has also been used in the synthesis of fluorescent probes and labeling of proteins.

properties

CAS RN

131657-39-1

Molecular Formula

C20H15NO5S

Molecular Weight

381.4 g/mol

IUPAC Name

(2-benzamido-9H-fluoren-1-yl) hydrogen sulfate

InChI

InChI=1S/C20H15NO5S/c22-20(13-6-2-1-3-7-13)21-18-11-10-16-15-9-5-4-8-14(15)12-17(16)19(18)26-27(23,24)25/h1-11H,12H2,(H,21,22)(H,23,24,25)

InChI Key

GMTIUVWLLAZWIE-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C(=C(C=C3)NC(=O)C4=CC=CC=C4)OS(=O)(=O)O

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=C(C=C3)NC(=O)C4=CC=CC=C4)OS(=O)(=O)O

Other CAS RN

131657-39-1

synonyms

N-1-sulfooxy-2-benzoylaminofluorene
N-1-sulfooxy-2-benzoylaminofluorene, potassium salt
NS-2-BAF

Origin of Product

United States

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